2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine
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Overview
Description
2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxybenzenesulfonyl group and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is introduced via a sulfonylation reaction, using reagents such as methoxybenzenesulfonyl chloride in the presence of a base.
Attachment of the Methylpyridine Moiety: The final step involves the coupling of the piperidine derivative with a methylpyridine compound through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different nucleophiles
Scientific Research Applications
2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridine
- 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]methoxy}-6-methylpyridine
- 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyridine
Uniqueness
The uniqueness of 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable tool in drug discovery and material science.
Properties
IUPAC Name |
2-[[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-5-3-7-19(20-15)25-14-16-6-4-12-21(13-16)26(22,23)18-10-8-17(24-2)9-11-18/h3,5,7-11,16H,4,6,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTFFVMMFGDETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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